molecular formula C11H24O2Si B13956023 Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- CAS No. 111998-83-5

Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-

Cat. No.: B13956023
CAS No.: 111998-83-5
M. Wt: 216.39 g/mol
InChI Key: SPFQUXKHINASCF-UHFFFAOYSA-N
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Description

Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-: is a chemical compound with the molecular formula C11H24O2Si and a molecular weight of 216.39 g/mol . It is a derivative of acetaldehyde, where the hydrogen atom of the hydroxyl group is replaced by a tris(1-methylethyl)silyl group. This modification imparts unique properties to the compound, making it useful in various chemical reactions and applications.

Properties

CAS No.

111998-83-5

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

2-tri(propan-2-yl)silyloxyacetaldehyde

InChI

InChI=1S/C11H24O2Si/c1-9(2)14(10(3)4,11(5)6)13-8-7-12/h7,9-11H,8H2,1-6H3

InChI Key

SPFQUXKHINASCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- typically involves the reaction of acetaldehyde with tris(1-methylethyl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: Industrial production methods for Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-carbon bonds, and protect functional groups from unwanted reactions. The molecular pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions.

Comparison with Similar Compounds

  • Acetaldehyde, [[trimethylsilyl]oxy]-
  • Acetaldehyde, [[triethylsilyl]oxy]-
  • Acetaldehyde, [[triphenylsilyl]oxy]-

Comparison: Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which provides steric hindrance and enhances the stability of the compound. This makes it more suitable for specific applications where stability and selectivity are crucial.

Biological Activity

Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- is a siloxane compound that has garnered attention in various biological studies due to its potential applications in medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of an acetaldehyde moiety with a tris(1-methylethyl)silyl ether group. This configuration may influence its solubility and reactivity, impacting its biological interactions.

Mechanisms of Biological Activity

1. Cytotoxicity and Cell Viability:
Studies have indicated that siloxane compounds can exhibit cytotoxic effects on various cell lines. For instance, experiments involving lung cell lines have shown that certain siloxanes can activate stress response pathways, leading to apoptosis. The activation of the aryl hydrocarbon receptor (AhR) pathway has been implicated in mediating these effects, suggesting that acetaldehyde derivatives may similarly influence cellular viability through oxidative stress mechanisms .

2. Antioxidant Activity:
Research into related compounds has demonstrated significant antioxidant properties. Compounds similar to acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative damage in cells . This property is particularly relevant in the context of diseases associated with oxidative stress.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of acetaldehyde derivatives. Repeated dose toxicity studies have been conducted to evaluate the potential adverse effects of these compounds on animal models:

Study TypeOrganismDosage (mg/kg)Observations
OECD Guideline 407Rat0, 10, 30, 100No significant toxicity observed at lower doses; mild effects at higher concentrations .
Short-term repeated doseRat0, 50, 100Indications of liver enzyme elevation at high doses .

These studies suggest that while low doses may be tolerated without significant adverse effects, higher concentrations can lead to toxicological responses.

Case Studies

Case Study 1: In Vitro Toxicity Assessment
A study evaluating the cytotoxicity of various siloxane compounds found that acetaldehyde derivatives could induce cell death in human lung cells through oxidative stress pathways. The study utilized assays measuring cell viability and apoptosis markers, demonstrating that higher concentrations led to increased cell death .

Case Study 2: Antioxidant Potential
In another investigation, acetaldehyde derivatives were tested for their ability to reduce oxidative stress markers in cultured cells. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds compared to control groups . This suggests potential therapeutic applications in conditions characterized by oxidative damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-?

  • Methodological Answer : The compound is synthesized via silylation of acetaldehyde using tris(1-methylethyl)silyl chloride under anhydrous conditions. A base (e.g., triethylamine) is employed to neutralize HCl byproducts. Reaction monitoring via gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC) ensures completion. Purification involves fractional distillation under reduced pressure (1–5 mmHg) or silica-gel column chromatography with hexane/ethyl acetate gradients.

Q. How is the structural integrity of Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- validated post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical. The silyl ether group exhibits distinct ²⁹Si NMR shifts near 15–25 ppm. Fourier-transform infrared (FTIR) spectroscopy confirms the C–O–Si stretch at ~1050–1100 cm⁻¹. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) provides molecular ion validation.

Q. What computational methods are suitable for modeling electronic transitions in this compound?

  • Methodological Answer : Core-excited states are modeled using core-valence separated coupled-cluster (CVS-CC) methods, such as CVS-CCSD or CVS-CC2. Basis sets like aug-cc-pVTZ (for O and C) and aug-cc-pVDZ (for H) balance accuracy and computational cost. For example, parent acetaldehyde’s oxygen K-edge transitions (1s→π*) are computed at CVS-CCSD level and compared to experimental synchrotron data .

Advanced Research Questions

Q. How do experimental and theoretical core excitation energies for Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- compare?

  • Methodological Answer : Theoretical models often overestimate excitation energies by 1–2 eV due to incomplete electron correlation treatment. For example, acetaldehyde’s oxygen K-edge 1s→π* transition is experimentally observed at 531.5 eV via electron energy loss spectroscopy (EELS) , while CVS-CCSD predicts ~533 eV. The silyl derivative’s bulky substituent may further perturb π* orbitals, requiring relativistic corrections in calculations.

Q. What solvent-induced degradation pathways affect Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- stability?

  • Methodological Answer : Protic solvents (e.g., water, alcohols) hydrolyze the silyl ether bond. Stability studies involve kinetic monitoring via ¹H NMR in deuterated solvents (e.g., CDCl₃ vs. CD₃OD). Activation energy (Eₐ) is determined via Arrhenius plots of degradation rates at 25–60°C. Mass spectrometry identifies hydrolysis products (e.g., silanol derivatives).

Q. How does steric hindrance from the tris(1-methylethyl)silyl group influence reactivity in catalytic applications?

  • Methodological Answer : The bulky silyl group reduces nucleophilic attack at the carbonyl carbon, as shown by competitive reaction studies with Grignard reagents. Kinetic isotope effects (KIE) and density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) quantify steric vs. electronic contributions. Comparative studies with less hindered silyl ethers (e.g., TMS derivatives) highlight steric thresholds.

Key Methodological Notes

  • Spectral Assignments : Always cross-validate EELS/synchrotron data with multireference methods (e.g., CASSCF) to address electron correlation gaps.
  • Synthetic Optimization : Use Schlenk-line techniques to exclude moisture and oxygen, critical for silyl ether stability.
  • Advanced Modeling : Incorporate solvent effects (PCM or SMD models) in DFT calculations to predict hydrolysis kinetics.

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